Undecyl alpha-D-maltopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

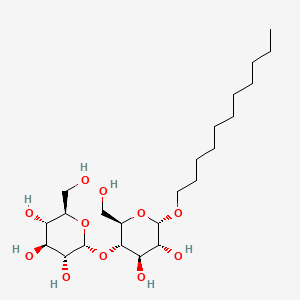

Undecyl alpha-D-maltopyranoside is a chemical compound with the molecular formula C23H44O11 . It is used in scientific research and has a variety of applications, ranging from surface chemistry studies to drug delivery systems.

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C23H44O11 . It has an average mass of 496.589 Da and a monoisotopic mass of 496.288361 Da .Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3 . It has a boiling point of 696.4±55.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±5.0 mmHg at 25°C and an enthalpy of vaporization of 116.6±6.0 kJ/mol . It has a flash point of 374.9±31.5 °C .Scientific Research Applications

Emulsification and Coalescence Studies : Undecyl pyrene, a related compound to Undecyl alpha-D-maltopyranoside, has been used as a fluorescent probe to study coalescence during emulsification, particularly in the context of drop rupture and stabilization processes. This research could be relevant for understanding the applications of this compound in emulsion science (Lobo, 2002).

Cancer Research and Therapy : In the context of cancer research, derivatives of 7 alpha-undecylestradiol, which share a structural similarity with this compound, have been synthesized and evaluated for their interaction with estrogen receptors. This research could provide insights into the potential therapeutic applications of this compound in estrogen-receptor-positive cancers (DaSilva & van Lier, 1990).

Membrane Protein Solubilization : Alkyl glycosides, which include compounds like this compound, have been studied for their effects on the kinetic and physical properties of membrane proteins like cytochrome c oxidase. These compounds can be effective nonionic solubilizing agents for membrane proteins (Rosevear et al., 1980).

Anion Exchange Membranes and Fuel Cells : In the field of material science, undecyl acrylate and undecyl methacrylate, structurally related to this compound, have been synthesized and studied for their role in developing anion exchange membranes (AEMs) with high alkaline chemical stability and high ion conductivity, crucial for alkaline fuel cells (Meek et al., 2016).

Safety and Hazards

Mechanism of Action

Target of Action

Undecyl alpha-D-maltopyranoside primarily targets the V-type sodium ATPase subunit K . This protein is found in Enterococcus hirae, a strain of bacteria . The ATPase is crucial for the bacteria’s energy metabolism and ion transport .

Mode of Action

It’s known that the compound interacts with the v-type sodium atpase subunit k, potentially altering its function .

Biochemical Pathways

Given its target, it’s likely that it impacts the energy metabolism and ion transport pathways in enterococcus hirae .

Result of Action

Given its target, it may disrupt the energy metabolism and ion transport in Enterococcus hirae, potentially inhibiting the bacteria’s growth and proliferation .

Biochemical Analysis

Biochemical Properties

Undecyl alpha-D-maltopyranoside plays a crucial role in the solubilization and stabilization of membrane proteins . It interacts with these proteins by embedding its hydrophobic tail into the lipid bilayer and surrounding the protein with its hydrophilic head. This interaction helps to extract the protein from the membrane while maintaining its native structure .

Cellular Effects

In cellular processes, this compound is known to influence the function of various types of cells by interacting with their membrane proteins

Molecular Mechanism

The molecular mechanism of this compound primarily involves its interaction with membrane proteins. It is believed to exert its effects at the molecular level through binding interactions with these proteins, potentially influencing enzyme activity and gene expression

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings can vary over time. It is known for its stability and is not easily degraded, making it suitable for long-term studies

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-undecoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H44O11/c1-2-3-4-5-6-7-8-9-10-11-31-22-20(30)18(28)21(15(13-25)33-22)34-23-19(29)17(27)16(26)14(12-24)32-23/h14-30H,2-13H2,1H3/t14-,15-,16-,17+,18-,19-,20-,21-,22+,23-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYEMNFYVTFDKRG-BFNKVOCASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H44O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80659191 |

Source

|

| Record name | Undecyl 4-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168037-13-6 |

Source

|

| Record name | Undecyl 4-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2,2-trichloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B595584.png)

![7-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B595591.png)

![N,N-diMethyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-aMine hydrochloride](/img/structure/B595595.png)

![6-(Methylthio)-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one](/img/structure/B595602.png)